molecular formula C4H7ClN4O2 B1395807 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride CAS No. 1361116-15-5

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

Cat. No.: B1395807
CAS No.: 1361116-15-5
M. Wt: 178.58 g/mol
InChI Key: RKEDXQOFNBFPAK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at position 3 and a carboxamide group at position 5, in its hydrochloride salt form. The oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen and one oxygen atom, contributing to its stability and ability to participate in hydrogen bonding. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2-7-4(3(6)9)10-8-2;/h1,5H2,(H2,6,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEDXQOFNBFPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Acid Derivative Cyclization

  • Starting Materials : An amidoxime intermediate and a carboxylic acid derivative (acid chloride, acid anhydride, or ester) are the primary reactants.
  • Reaction : The amidoxime reacts with the acid derivative to form the 1,2,4-oxadiazole ring via heterocyclization.
  • Conditions : Typically carried out under mild heating in organic solvents with or without catalysts.
  • Advantages : This method is well-established and allows for structural diversity by varying the substituents on the amidoxime or acid derivative.
  • Limitations : Some reactions suffer from low yields and purification challenges, especially under harsh conditions.

Amidoxime and Nitrile Cycloaddition

  • Starting Materials : Substituted hydroxamyl halides (e.g., methyl glyoxalate chloroxime) and nitriles (e.g., trichloroacetonitrile).
  • Reaction : The nitrile and hydroxamyl halide are reacted at elevated temperatures (40°C to 150°C) until hydrogen halide evolution ceases, leading to oxadiazole formation.
  • Recovery : Products are isolated by crystallization and filtration.
  • Example : The synthesis of 3-phenyl-5-guanidyl-1,2,4-oxadiazole via this method has been documented.
  • Advantages : This method allows for the preparation of substituted oxadiazoles with various functional groups.
  • Limitations : Requires careful control of temperature and reaction time.

Fusion of Amidoxime Salts and Amides

  • Starting Materials : Substituted amidoxime salts (e.g., acetamidoxime salts) and substituted amides (e.g., acetamide, butyramide).
  • Reaction : Fusion in a molar ratio of about 1:1 at temperatures between 100°C and 200°C.
  • Reaction Time : Typically about 15 minutes but can vary.
  • Product Isolation : Recrystallization, sublimation, or extraction.
  • Advantages : Rapid reaction times and relatively straightforward isolation.
  • Limitations : High temperature may limit sensitive functional groups.

The following table summarizes key preparation methods relevant to 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride and related oxadiazole derivatives, emphasizing reaction conditions, yields, and advantages:

Method Starting Materials Conditions Yield (%) Advantages Limitations
Amidoxime + Acid Chloride Amidoxime + Acyl chloride Room temp to mild heating 50-80 Simple, well-established Harsh reagents, purification issues
Amidoxime + Acid Anhydride Amidoxime + Acid anhydride Mild heating (40-100°C) 60-85 Good yields, scalable Requires activated acids
Amidoxime + Ester (with coupling reagents) Amidoxime + Methyl/Ethyl ester + EDC, DCC, etc. Room temp to reflux 40-70 Mild conditions, versatile Costly reagents, moderate yields
Hydroxamyl halide + Nitrile Methyl glyoxalate chloroxime + Trichloroacetonitrile 40-150°C, inert organic solvent 70-85 Good for substituted oxadiazoles Requires careful temperature control
Fusion of Amidoxime Salt + Amide Amidoxime salt + Acetamide or similar 100-200°C, 15 min 75-90 Rapid, straightforward High temperature
Microwave-Assisted Cyclization Amidoxime + Acyl chloride or ester + catalysts Microwave irradiation, short time 80-95 Fast, high yield, eco-friendly Requires specialized equipment

A representative synthetic route for this compound involves:

  • Step 1 : Synthesis of the amidoxime intermediate by treating a cyanocarboxylate with hydroxylamine hydrochloride in the presence of a base.
  • Step 2 : Reaction of the amidoxime with an acid anhydride under mild heating to promote cyclization forming the 1,2,4-oxadiazole ring.
  • Step 3 : Deprotection or salt formation to yield the hydrochloride salt of the carboxamide.

This approach is scalable and has been optimized for yield and purity, making it suitable for multigram preparations.

Recent advances include microwave-assisted synthesis, which significantly reduces reaction times (from hours to minutes) and improves yields while minimizing solvent use. Catalysts such as ammonium fluoride on alumina or potassium carbonate have been employed to facilitate heterocyclization under microwave irradiation, enhancing efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a lead structure in the development of new pharmaceuticals. Its unique oxadiazole ring structure contributes to various biological activities, making it a valuable candidate for drug discovery. Research indicates that modifications to this compound can enhance its efficacy against specific biological targets, including enzymes and receptors involved in disease pathways .

Antimicrobial Applications

Recent studies have highlighted the potential of 3-(aminomethyl)-1,2,4-oxadiazole derivatives as antimicrobial agents. Specifically, derivatives have shown activity against resistant strains of bacteria such as Clostridioides difficile and Enterococcus faecium. The modification of oxadiazole compounds has been explored to improve their permeability and retention in the gastrointestinal tract, which is crucial for treating infections effectively .

Case Study: Antimicrobial Activity

A study focused on the synthesis of modified 1,2,4-oxadiazole compounds demonstrated their effectiveness against gastrointestinal pathogens. The results indicated that certain modifications could enhance their activity while maintaining low toxicity profiles .

Anticancer Properties

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride has been investigated for its anticancer properties. Various derivatives have been screened against multiple cancer cell lines, revealing promising results in inhibiting tumor growth.

Table: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Remarks
Compound AMCF-7 (Breast)0.48High potency
Compound BHCT-116 (Colon)0.19Comparable to standard
Compound CPC-3 (Prostate)0.11Excellent selectivity

These findings suggest that structural modifications can lead to increased potency and selectivity against various cancer types .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs vary in substitutions on the oxadiazole ring and the carboxamide moiety. These modifications influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Applications/Activity
Target Compound C₅H₈ClN₅O₂* 205.6 3: Aminomethyl; 5: Carboxamide (-CONH₂) Hydrochloride salt; likely hygroscopic Synthetic intermediate; potential enzyme inhibitor scaffold
3-(Aminomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide hydrochloride C₆H₁₀ClN₅O₂ 219.63 3: Aminomethyl; 5: N-Methylcarboxamide (-CONHCH₃) Improved lipophilicity due to methyl group Safety data available (Sigma-Aldrich); pharmaceutical intermediate
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide hydrochloride C₆H₁₃Cl₂N₃O₂* 198.10 3: 2-Aminopropan-2-yl; 5: Carboxamide Branched aminomethyl group; dichloro component Building block for complex synthesis
3-(Aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide hydrochloride C₇H₁₀ClN₅O₂ 231.65 3: Aminomethyl; 5: N-Cyclopropylcarboxamide (-CONHC₃H₅) Cyclopropyl enhances metabolic stability Investigated in antitubercular agent synthesis
3-(3,4-Dimethoxyphenyl)-N-(3-hydroxyphenethyl)-1,2,4-oxadiazole-5-carboxamide C₂₀H₂₀N₄O₅ 396.40 3: 3,4-Dimethoxyphenyl; 5: N-(3-Hydroxyphenethyl)carboxamide Aromatic and polar groups enhance target binding Inhibitor of polyketide synthase 13 (PKS13) with antitubercular activity
3-(Aminomethyl)-1,2,4-thiadiazole-5-carboxylate hydrochloride C₅H₈ClN₃O₂S 223.68 Oxadiazole replaced with thiadiazole; 5: Carboxylate (-COO⁻) Sulfur atom increases electronegativity; altered solubility Unspecified biochemical applications

Key Observations

Substituent Impact on Bioactivity :

  • The introduction of aromatic groups (e.g., 3,4-dimethoxyphenyl in ) significantly enhances binding affinity to biological targets, as seen in its antitubercular activity.
  • N-Alkylation (e.g., methyl or cyclopropyl in ) improves metabolic stability and lipophilicity, critical for pharmacokinetics.

Role of the Hydrochloride Salt :

  • The hydrochloride form increases aqueous solubility, facilitating in vitro testing and formulation. For example, the N-methyl analog () is supplied as a hydrochloride salt with documented safety profiles.

Synthetic Routes :

  • Common synthesis involves condensation of amidoximes with carboxylic acid esters in superbasic media (e.g., NaOH/DMSO) , a method applicable to multiple analogs.

Biological Activity

3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's structure features an oxadiazole ring, which is known for conferring various biological activities. Its molecular formula is C5_5H7_7N5_5O2_2·HCl, and it exhibits a range of chemical reactivity that allows it to interact with biological macromolecules.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and proteins. This interaction can lead to the modulation of various cellular pathways, influencing processes such as:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : It demonstrates potential against various bacterial strains by disrupting their metabolic functions.
  • Antioxidant Properties : The compound may mitigate oxidative stress by scavenging free radicals.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

Anticancer Activity

A study reported that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds related to this compound demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .

Cell LineIC50_{50} (µM)
PC-30.67
HCT-1160.80
ACHN0.87

Antimicrobial Activity

The compound has shown activity against several bacterial strains. Specific studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms involving membrane disruption and inhibition of cell wall synthesis .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes like alkaline phosphatase (ALP), with reported IC50_{50} values significantly lower than standard inhibitors .

Case Studies

  • Anticancer Efficacy : In a recent investigation involving a series of oxadiazole derivatives, the compound was evaluated for its cytotoxic effects on multiple cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in breast and melanoma cancer models .
  • Antimicrobial Assessment : A comparative study on the antimicrobial efficacy of various oxadiazole derivatives revealed that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of precursors such as amidoximes or carboxamide intermediates. For example, a related oxadiazole compound (ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate) was synthesized via cyclization of an amidoxime intermediate under reflux conditions . To optimize efficiency:

  • Use catalysts like HATU or EDCI for carboxamide bond formation.
  • Control reaction temperature (e.g., 80–100°C) to minimize side reactions.
  • Monitor progress via TLC or LC-MS to terminate reactions at optimal conversion.
  • Purify intermediates using column chromatography or recrystallization to ensure high-purity starting materials .

Q. Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity analysis. A validated RP-HPLC method for structurally similar compounds (e.g., gabapentin and amitriptyline hydrochloride) employed:

  • Column: C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Gradient of acetonitrile and phosphate buffer (pH 3.0).
  • Detection: UV at 210–254 nm.
  • Validation Parameters: Linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102% recovery) .
    Additional characterization via NMR (¹H/¹³C), FT-IR (to confirm oxadiazole ring and amide bonds), and mass spectrometry (for molecular ion verification) is recommended.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Based on GHS classifications for structurally related compounds:

  • Hazards: Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • PPE: Nitrile gloves, lab coat, and safety goggles. Use a P95 respirator for dust control.
  • Engineering Controls: Conduct reactions in a fume hood with local exhaust ventilation.
  • Emergency Measures: For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking and dynamics simulations are key for studying target interactions. For example, the aminomethyl group in ZK824859 hydrochloride (a related compound) was critical for binding to urokinase plasminogen activator receptors. Steps include:

  • Target Selection: Identify receptors (e.g., enzymes, GPCRs) with structural homology to known oxadiazole targets.
  • Docking Software: Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA).
  • Validation: Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .

Q. How should stability studies be designed to evaluate the compound under varying pH, temperature, and light conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH at 40°C for 24–72 hours.
    • Oxidative Stress: Treat with 3% H₂O₂.
    • Photostability: Expose to UV light (ICH Q1B guidelines).
  • Analytical Monitoring: Use HPLC to quantify degradation products and calculate half-life.
  • Storage Recommendations: Store at –20°C in amber vials under inert atmosphere to prevent hydrolysis/oxidation .

Q. How can researchers resolve contradictions in pharmacological data across different studies?

Methodological Answer:

  • Variable Analysis: Compare assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays.
  • Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data and identify outliers.
  • Mechanistic Follow-Up: Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride
Reactant of Route 2
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3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide hydrochloride

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